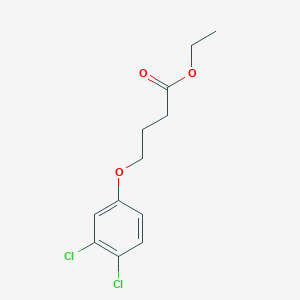

Ethyl 4-(3,4-dichloro-phenoxy)butanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91495-17-9 |

|---|---|

Molecular Formula |

C12H14Cl2O3 |

Molecular Weight |

277.14 g/mol |

IUPAC Name |

ethyl 4-(3,4-dichlorophenoxy)butanoate |

InChI |

InChI=1S/C12H14Cl2O3/c1-2-16-12(15)4-3-7-17-9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

OXDBJQHKIXUOBC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCOC1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCOC(=O)CCCOC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 3,4 Dichloro Phenoxy Butanoate

Established Synthetic Pathways for the Phenoxybutanoate Scaffold

The final step in many synthetic routes to Ethyl 4-(3,4-dichloro-phenoxy)butanoate is the esterification of its corresponding carboxylic acid, 4-(3,4-dichlorophenoxy)butanoic acid. The Fischer-Speier esterification is a common and direct method, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive it towards the product, excess ethanol is often used, and water is removed as it is formed. miracosta.eduquora.com

Optimization of this process is crucial for achieving high yields. Key parameters that can be adjusted include reaction temperature, the molar ratio of alcohol to carboxylic acid, and catalyst concentration. Increasing the reaction temperature generally increases the conversion rate, while adjusting the reactant molar ratio can shift the equilibrium to favor product formation. For substrates that are sensitive to harsh acidic conditions, milder methods are available. One such method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitates ester formation under nonacidic conditions at room temperature. orgsyn.org

| Parameter | Condition/Variable | General Effect on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | Increase from 35°C to 65°C | Increases rate of conversion and yield. | |

| Reactant Molar Ratio | Excess alcohol (e.g., Ethanol) | Shifts equilibrium toward product formation. | |

| Catalyst | Acid catalyst (e.g., H₂SO₄) or Coupling agents (e.g., DCC/DMAP) | Increases reaction rate; choice depends on substrate sensitivity. | orgsyn.org |

| Water Removal | Azeotropic distillation | Enhances formation of the ethyl ester by removing a product. | google.com |

The formation of the ether linkage between the 3,4-dichlorophenol (B42033) and the butanoate side chain is a critical step. The Williamson ether synthesis is a widely used and effective method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 3,4-dichlorophenol with a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), acts as a nucleophile. miracosta.edugordon.edu This nucleophile then attacks an electrophilic carbon on an alkyl halide, such as ethyl 4-bromobutanoate or ethyl 4-chlorobutanoate, displacing the halide and forming the ether. wikipedia.org

For the Williamson ether synthesis to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com An alternative approach to forming the ether linkage involves reacting the alkali metal salt of the phenol (B47542) with a lactone. For instance, the sodium salt of 2,4-dichlorophenol (B122985) can be reacted with γ-butyrolactone under anhydrous conditions at elevated temperatures (140-210 °C) to form the sodium salt of the corresponding phenoxybutyric acid, which can then be acidified and esterified. google.com

| Phenolic Component | Alkylating Agent | Base | Reaction Type | Reference |

|---|---|---|---|---|

| 3,4-Dichlorophenol | Ethyl 4-bromobutanoate | Potassium Carbonate (K₂CO₃) | Williamson Ether Synthesis | lookchem.com |

| 3,4-Dichlorophenol | Ethyl 4-chlorobutanoate | Sodium Hydroxide (NaOH) | Williamson Ether Synthesis | wikipedia.org |

| Alkali metal salt of 2,4-Dichlorophenol | γ-Butyrolactone | Not required (pre-formed salt) | Lactone Ring-Opening | google.com |

The synthesis of this compound can be approached as a multi-step process, with the characterization of intermediates being crucial for verifying the success of each step.

One common multi-step pathway begins with the synthesis of the intermediate 4-(3,4-dichlorophenoxy)butanoic acid. This is achieved via a Williamson ether synthesis, reacting 3,4-dichlorophenol with a 4-halobutanoic acid (like chloroacetic acid's homologue) or γ-butyrolactone in the presence of a base. google.compbworks.com The resulting carboxylic acid is a crystalline solid, which can be purified by recrystallization and characterized by its melting point. gordon.edupbworks.com Following purification, this intermediate acid undergoes esterification, as described in section 2.1.1, to yield the final product, this compound.

Development of Novel Synthetic Approaches and Catalyst Systems

While traditional methods like the Williamson ether synthesis are robust, research continues into novel approaches and more efficient catalyst systems. For the formation of diaryl or alkyl-aryl ethers, the Ullmann condensation offers an alternative to the Williamson synthesis. This reaction typically involves reacting a phenol with an aryl halide in the presence of a copper catalyst. Modern variations of this reaction can be applied to the synthesis of phenoxybutanoates, potentially using catalysts like copper(I) iodide (CuI) with a ligand such as L-proline, which has been shown to be effective for similar phenoxy ester syntheses. vulcanchem.com

Another area of development involves the use of Lewis acid catalysts to facilitate the formation of the phenoxyalkanoic acid scaffold. For example, Lewis acids like aluminum chloride can catalyze the reaction between aromatic compounds and lactones, representing a Friedel-Crafts-type approach to forming the carbon-carbon bond necessary before subsequent functional group manipulations. google.comgoogle.com Such catalytic systems can offer milder reaction conditions and improved selectivity compared to traditional stoichiometric methods.

Derivatization Strategies for Structural Modification

Structural modification of this compound can be undertaken to explore structure-activity relationships or to synthesize new chemical entities. These modifications can target different parts of the molecule, including the butanoate chain.

Introducing functional groups onto the butanoate chain can significantly alter the compound's properties. This can be achieved by using functionalized starting materials prior to the ether synthesis step. For instance, chiral hydroxy esters, which are valuable building blocks in pharmaceutical synthesis, can be produced by the asymmetric reduction of corresponding keto esters. nih.govnih.gov

A relevant example is the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate using biocatalysts like yeast strains. nih.govresearchgate.net The resulting chiral hydroxybutanoate could then, in principle, be used as the alkylating agent in a Williamson ether synthesis with 3,4-dichlorophenol. This would lead to a derivative of the target compound featuring a hydroxyl group on the butanoate chain, introducing a new functional handle for further reactions and a chiral center. This strategy highlights how functionalization is often built into the synthesis from the beginning rather than being performed on the final phenoxybutanoate product.

Modifications and Substitutions on the Dichlorophenoxy Ring

The dichlorophenoxy ring of this compound is an aromatic moiety that can undergo electrophilic substitution reactions, although the presence of two deactivating chlorine atoms can make such reactions challenging. Nevertheless, modifications to this ring are of interest for creating derivatives with altered biological or chemical properties. Research into related dichlorophenoxy compounds, such as 3,4-dichlorophenoxyacetic acid (3,4-D), provides insights into potential transformations. nih.gov

Further substitutions on the dichlorophenoxy ring can be achieved through various aromatic substitution reactions. The positions of the existing chlorine atoms direct incoming electrophiles to specific locations on the ring. The nature of the substituent to be introduced will dictate the specific reaction conditions, such as the choice of catalyst and solvent.

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO₃/H₂SO₄ | Ethyl 4-(3,4-dichloro-5-nitro-phenoxy)butanoate |

| Halogenation | X₂/FeX₃ (X=Cl, Br) | Ethyl 4-(3,4,5-trichloro-phenoxy)butanoate |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ethyl 4-(3,4-dichloro-x-acyl-phenoxy)butanoate |

| Sulfonation | SO₃/H₂SO₄ | Ethyl 4-(3,4-dichloro-x-sulfo-phenoxy)butanoate |

Synthesis of Related Heterocyclic Derivatives Utilizing the Chemical Compound

The butanoate chain of this compound offers a versatile handle for the synthesis of various heterocyclic compounds. The ester functionality and the ether linkage can be manipulated to construct new ring systems. The synthesis of fused heterocyclic compounds is a significant area of medicinal chemistry due to the diverse biological activities these structures often exhibit. airo.co.in

One common strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, which can then be used in cyclization reactions. For instance, the resulting 4-(3,4-dichlorophenoxy)butanoic acid can be cyclized under acidic conditions to form a lactone. Alternatively, the carboxylic acid can be reacted with dinucleophiles to form various heterocyclic rings.

Another approach involves the reaction of the ester with hydrazides to form hydrazones, which can then be cyclized to yield five-membered heterocyclic rings like pyrazoles or oxadiazoles. mdpi.com The synthesis of such derivatives is driven by the search for novel compounds with potential applications in various fields, including pharmaceuticals and agrochemicals.

| Starting Material Modification | Reactant | Heterocyclic Product |

| Hydrolysis to Carboxylic Acid | Hydrazine derivatives | Pyridazinone derivatives |

| Hydrolysis to Carboxylic Acid | Hydroxylamine | Isoxazolidinone derivatives |

| Direct reaction of ester | Hydrazides | Pyrazole or Oxadiazole derivatives |

| Intramolecular cyclization | Acid catalyst | Lactone (dihydrofuran-2-one) |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomers

The structure of this compound itself is achiral. However, if a substituent is introduced into the butanoate chain, for instance at the 2- or 3-position, a chiral center is created, leading to the existence of enantiomers. The stereoselective synthesis or resolution of such chiral derivatives is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities.

Stereoselective Synthesis:

The enantioselective synthesis of chiral phenoxybutanoate derivatives can be approached through several methods. One common strategy is the use of a chiral starting material. For example, a chiral precursor for the butanoate chain, such as an optically active 4-bromo-3-hydroxybutanoate, could be coupled with 3,4-dichlorophenol.

Chiral Resolution Techniques:

For racemic mixtures of chiral derivatives of this compound, chiral resolution is a common method to separate the enantiomers. wikipedia.orgchemeurope.com This can be achieved through several techniques:

Diastereomeric Salt Formation: The racemic carboxylic acid (obtained by hydrolysis of the ester) can be reacted with a chiral amine to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by crystallization. pharmtech.com The separated diastereomers can then be treated with acid to regenerate the pure enantiomers of the carboxylic acid, which can be re-esterified to the ethyl ester.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation. nih.gov This method can be applied directly to the racemic ester.

The choice of resolution technique depends on various factors, including the properties of the compound, the scale of the separation, and the desired purity of the enantiomers.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides profound insights into the functional groups and bonding arrangements within a molecule by probing its vibrational energy levels.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in Ethyl 4-(3,4-dichloro-phenoxy)butanoate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key expected FT-IR absorption bands for this compound, based on data from related compounds, include:

C=O Stretching: A strong absorption band is anticipated in the region of 1730-1750 cm⁻¹, which is characteristic of the carbonyl group in the ester functionality.

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O bond of the ester group adjacent to the carbonyl will likely appear in the 1250-1300 cm⁻¹ range, while the ether C-O linkage between the butanoate chain and the dichlorophenoxy ring is expected to absorb around 1050-1150 cm⁻¹.

Aromatic C=C Stretching: The presence of the 3,4-dichlorophenoxy group should give rise to several bands in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and butanoate moieties will be observed as stronger bands in the 2850-3000 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds on the aromatic ring are expected to produce strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| C=O Stretch | 1730-1750 | Ester |

| C-O Stretch (Ester) | 1250-1300 | Ester |

| C-O-C Stretch (Ether) | 1050-1150 | Aryl Ether |

| Aromatic C=C Stretch | 1450-1600 | Aromatic Ring |

| Aromatic C-H Stretch | >3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850-3000 | Ethyl and Butanoate Chains |

| C-Cl Stretch | 600-800 | Dichlorophenoxy Group |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.

For this compound, Raman spectroscopy would be expected to provide strong signals for:

Aromatic Ring Vibrations: The symmetric breathing mode of the dichlorinated benzene (B151609) ring would produce a characteristic and often intense Raman band.

C-Cl Bonds: The symmetric stretching vibrations of the C-Cl bonds are also expected to be Raman active.

Aliphatic C-C and C-H vibrations: The carbon backbone of the butanoate and ethyl groups will exhibit characteristic Raman signals.

The combination of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes within the molecule, aiding in a confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the ethyl group, the butanoate chain, and the dichlorophenoxy ring.

Ethyl Group: The ethyl group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to spin-spin coupling with each other. The methylene protons, being attached to an oxygen atom, will be deshielded and appear at a higher chemical shift (around 4.1-4.3 ppm) compared to the methyl protons (around 1.2-1.4 ppm).

Butanoate Chain: The three methylene groups of the butanoate chain will each give rise to a distinct signal. The protons on the carbon adjacent to the ester carbonyl (C2) are expected to be a triplet around 2.5 ppm. The protons on the carbon adjacent to the ether oxygen (C4) will also be a triplet, shifted downfield to around 4.0 ppm. The central methylene protons (C3) would appear as a multiplet (likely a pentet or quintet) around 2.1 ppm, as they are coupled to the protons on both adjacent carbons.

Dichlorophenoxy Ring: The aromatic region of the spectrum will show signals corresponding to the three protons on the dichlorinated ring. Due to the substitution pattern, these protons will have different chemical shifts and will exhibit spin-spin coupling, leading to a complex splitting pattern.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | 1.2-1.4 | Triplet |

| Ethyl -CH₂- | 4.1-4.3 | Quartet |

| Butanoate -CH₂- (C2) | ~2.5 | Triplet |

| Butanoate -CH₂- (C3) | ~2.1 | Multiplet |

| Butanoate -CH₂- (C4) | ~4.0 | Triplet |

| Aromatic -H | 6.8-7.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Ester Carbonyl: The carbonyl carbon of the ester group is the most deshielded carbon and will appear at the lowest field, typically in the range of 170-175 ppm.

Aromatic Carbons: The six carbons of the dichlorophenoxy ring will give rise to six distinct signals in the aromatic region (approximately 110-160 ppm). The carbons directly attached to the chlorine atoms and the oxygen atom will have their chemical shifts significantly influenced by these electronegative substituents.

Aliphatic Carbons: The carbons of the ethyl and butanoate chains will appear in the upfield region of the spectrum. The methylene carbon of the ethyl group attached to the oxygen will be around 60-65 ppm, while the methyl carbon will be around 14 ppm. The carbons of the butanoate chain will have chemical shifts that are influenced by their proximity to the ester and ether functionalities.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | 170-175 |

| Aromatic C-O | 155-160 |

| Aromatic C-Cl | 125-135 |

| Aromatic C-H | 115-130 |

| Ethyl -CH₂- | 60-65 |

| Butanoate -CH₂- (C4) | 65-70 |

| Butanoate -CH₂- (C2) | 30-35 |

| Butanoate -CH₂- (C3) | 20-25 |

| Ethyl -CH₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Elucidation

For a molecule with the complexity of this compound, two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the connectivity within the ethyl group (correlation between the CH₂ and CH₃ protons) and along the butanoate chain (correlations between adjacent CH₂ groups).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum.

By systematically applying these advanced spectroscopic techniques and integrating the data from each, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool in the structural characterization of organic molecules. It provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the confirmation of the molecular weight and the deduction of the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₂H₁₄Cl₂O₃. The theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element. This high-resolution data is crucial for unequivocally confirming the elemental composition of the molecule, a task not achievable with standard-resolution mass spectrometry.

Table 1: Theoretical Isotopic Mass Data for this compound

| Molecular Formula | Isotope | Exact Mass (Da) | Relative Abundance (%) |

| C₁₂H₁₄³⁵Cl₂O₃ | [M] | 276.0269 | 100.0 |

| C₁₂H₁₄³⁵Cl³⁷ClO₃ | [M+2] | 278.0240 | 65.0 |

| C₁₂H₁₄³⁷Cl₂O₃ | [M+4] | 280.0210 | 10.6 |

This interactive table provides the calculated exact masses for the primary isotopic peaks of this compound. The characteristic isotopic pattern for a molecule containing two chlorine atoms ([M], [M+2], [M+4] in an approximate 100:65:10 ratio) is a key signature in its mass spectrum.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules such as proteins and peptides, as well as large synthetic polymers. mdpi.com The analyte is co-crystallized with a matrix compound that strongly absorbs the laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. researchgate.net

The application of MALDI-TOF MS for the analysis of small, relatively volatile molecules like this compound is not common. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are generally more suitable for this class of compounds. While some specialized matrices and techniques exist for small molecule analysis via MALDI, it is not a standard method for the structural elucidation of phenoxyalkanoic acid esters. nih.gov Therefore, detailed research findings on its specific application to this compound are not prevalent in scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly valuable for identifying metabolites of compounds like this compound in environmental samples. researchgate.netjmaterenvironsci.com After extraction from a matrix (e.g., soil or water), the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI), causing predictable fragmentation.

The identification of metabolites of the parent ester often involves detecting related structures where parts of the molecule have been altered through biological or chemical processes. For phenoxy herbicides, common metabolic pathways include the hydrolysis of the ester group to form the corresponding carboxylic acid, 4-(3,4-dichlorophenoxy)butanoic acid. Another common pathway is the hydroxylation of the aromatic ring. uwa.edu.au The mass spectra of these metabolites will show characteristic fragments that allow for their identification. For instance, the cleavage of the ether bond is a common fragmentation pathway for phenoxy compounds. researchgate.net

Table 2: Potential Environmental Metabolites of this compound Identifiable by GC-MS

| Compound Name | Potential Metabolic Pathway | Expected Molecular Ion (m/z) |

| 4-(3,4-dichlorophenoxy)butanoic acid | Ester Hydrolysis | 248 |

| 3,4-dichlorophenol (B42033) | Ether Cleavage | 162 |

| Ethyl 4-(hydroxy-3,4-dichlorophenoxy)butanoate | Ring Hydroxylation | 292 |

This interactive table outlines potential metabolites and their corresponding molecular weights, which serve as targets for identification in GC-MS analysis of environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods for analyzing compounds in complex matrices, such as food, soil, or biological fluids. lcms.czepa.gov Unlike GC-MS, LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. kuleuven.be For this compound and its metabolites, reverse-phase LC with an electrospray ionization (ESI) source is a common approach. researchgate.netepa.gov

In a typical LC-MS/MS analysis, the parent molecule is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. lcms.czresearchgate.net This is particularly useful for quantifying trace levels of the compound and its degradation products in complex environmental or agricultural samples. epa.govepa.gov

Table 3: Illustrative LC-MS/MS Parameters for Analysis of Related Phenoxy Herbicides

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 219 | 161 | Negative ESI |

| 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) | 247 | 161 | Negative ESI |

| MCPA | 199 | 141 | Negative ESI |

This interactive table shows typical precursor-product ion transitions used in LC-MS/MS methods for related phenoxy herbicides. Similar transitions would be developed for the quantitative analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The chromophore in this compound is the dichlorinated benzene ring. Aromatic systems exhibit characteristic π → π* transitions. Based on data for the closely related compound 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares the same chromophore, this compound is expected to exhibit absorption maxima in the UV region. The spectrum for 2,4-D shows absorption bands around 200 nm, 229 nm, and 283 nm. researchgate.netnist.gov The absorption at ~283 nm is characteristic of the substituted benzene ring. The ethyl butanoate chain is an auxochrome and is not expected to significantly shift the λmax compared to the parent acid.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |

| 3,4-Dichlorophenoxy | π → π | ~283-285 | Ethanol (B145695)/Methanol |

| 3,4-Dichlorophenoxy | π → π | ~229-231 | Ethanol/Methanol |

This interactive table presents the expected wavelengths of maximum absorbance for this compound based on the known spectrum of its chromophore.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

To perform X-ray crystallography, a single crystal of this compound of suitable quality must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as derivatives of dichloroquinoline, demonstrates the power of this technique. researchgate.net For the target molecule, X-ray crystallography would confirm the planarity of the dichlorophenyl ring and reveal the conformation of the ethyl butanoate side chain, including the torsion angles around the ether linkage and the ester group. This information is invaluable for understanding intermolecular interactions, such as C-H···O hydrogen bonds, which dictate the crystal packing.

Single-Crystal X-ray Diffraction Analysis and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline solid. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.

Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF). From this, a crystallographic data table could be generated, summarizing key parameters of the crystal structure. An example of what such data would look like is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₄Cl₂O₃ |

| Formula weight | 277.14 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

The analysis of the crystal packing would describe how individual molecules of this compound are arranged in the unit cell. This would involve a description of any motifs, such as chains, layers, or more complex three-dimensional networks, formed by the molecules in the solid state. The arrangement is dictated by the drive to achieve the most thermodynamically stable structure through the optimization of intermolecular interactions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The study of intermolecular interactions is crucial for understanding the physical properties and stability of a crystalline compound. While this compound does not possess strong hydrogen bond donors, it does contain several hydrogen bond acceptors (the oxygen atoms of the ether and ester groups).

Therefore, the analysis would focus on weaker intermolecular forces, such as C–H···O hydrogen bonds, halogen bonds (involving the chlorine atoms), and van der Waals interactions. A detailed investigation would identify and characterize these interactions, including their geometries (distances and angles). This information is typically summarized in a table.

Hypothetical Intermolecular Interaction Data for this compound

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| C–H···O | Value | Value | Value | Value |

The presence and nature of these interactions would be critical in explaining the observed crystal packing. For instance, C–H···O interactions might link molecules into specific chains or dimers, which then assemble into the larger crystal structure through other weaker forces. The dichlorinated phenyl ring could also participate in π-π stacking or halogen bonding, further stabilizing the crystal lattice. A thorough analysis would provide a complete picture of the supramolecular architecture of this compound.

Computational Chemistry and Molecular Modeling of Ethyl 4 3,4 Dichloro Phenoxy Butanoate

Quantum Chemical Calculations for Electronic and Geometrical Properties

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of Ethyl 4-(3,4-dichloro-phenoxy)butanoate. These methods, varying in their level of theory and computational cost, offer a detailed picture of the molecule's characteristics at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and energetics of molecules like this compound. DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The optimized geometry reveals a structure characterized by the planar dichlorophenoxy group linked to a flexible butanoate chain. The energetics of the molecule, including its total energy, heat of formation, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy), can also be computed. These values are essential for understanding the molecule's stability and its behavior in chemical reactions.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated using DFT) (Note: The following data is illustrative and based on typical values for structurally similar compounds due to the absence of published data for this specific molecule.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl (average) | 1.74 Å |

| C-O (ether) | 1.37 Å | |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.34 Å | |

| Bond Angle | C-O-C (ether) | 118° |

| O=C-O (ester) | 124° | |

| Dihedral Angle | C-C-O-C (ether linkage) | ~150° |

Semi-empirical methods, such as PM3 (Parametrized Model 3), AM1 (Austin Model 1), and MNDO (Modified Neglect of Diatomic Overlap), offer a computationally less intensive alternative to ab initio methods like DFT. uni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. uni-muenchen.dewikipedia.org They are particularly useful for large molecules where DFT calculations would be prohibitively expensive.

These methods can provide valuable information on molecular formation properties, including the heat of formation. While generally less accurate than DFT for detailed geometrical and electronic properties, they are effective for comparative studies and for obtaining initial estimates of molecular stability.

Table 2: Calculated Molecular Formation Properties using Semi-Empirical Methods (Note: The following data is illustrative and based on typical values for structurally similar compounds.)

| Method | Heat of Formation (kcal/mol) |

| PM3 | -125.5 |

| AM1 | -120.8 |

| MNDO | -118.2 |

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. By analyzing the distribution of electrons and the nature of molecular orbitals, we can predict how this compound will interact with other chemical species.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich dichlorophenoxy ring, particularly on the oxygen and chlorine atoms. The LUMO, on the other hand, is often distributed over the carbonyl group of the ester and the aromatic ring. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index. nih.gov

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: The following data is illustrative and based on typical values for structurally similar compounds.)

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Chemical Hardness (η) | 2.81 |

| Chemical Softness (S) | 0.356 |

| Electronegativity (χ) | 4.04 |

| Electrophilicity Index (ω) | 2.90 |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, charge transfer, and hyperconjugative effects. researchgate.net It provides a localized picture of the bonding and allows for the quantification of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Electrostatic Potential (MEP) and Fukui Functions for Identification of Reactive Sites

Identifying the reactive sites of a molecule is crucial for predicting its chemical behavior. The Molecular Electrostatic Potential (MEP) and Fukui functions are two important computational tools used for this purpose.

The Molecular Electrostatic Potential (MEP) is a real physical property that describes the electrostatic potential on the surface of a molecule. dtic.mil It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. rsc.org The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the ether and ester groups, as well as the chlorine atoms, making these the probable sites for electrophilic attack. Conversely, the hydrogen atoms of the ethyl group and the carbonyl carbon would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Fukui functions are another set of reactivity descriptors derived from DFT that help in identifying the most reactive sites in a molecule. researchgate.net They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the Fukui function for electrophilic attack (f-) indicates its tendency to donate an electron. These functions provide a more quantitative measure of local reactivity compared to the qualitative picture offered by the MEP.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves the identification of its stable conformations (conformers) and the energy barriers between them. This analysis is crucial for understanding its flexibility and how it might interact with biological targets.

Computational methods, such as Density Functional Theory (DFT), are employed to perform conformational analysis. These methods calculate the electronic structure of the molecule to determine its energy at different geometries. A systematic search of the conformational space can identify low-energy conformers. For a related compound, 2,4-dichlorophenoxyacetic acid, DFT studies have revealed the existence of multiple stable conformers, with the most stable one often exhibiting specific intramolecular interactions. mdpi.comresearchgate.net Similarly, for this compound, different orientations of the dichlorophenoxy ring relative to the butanoate chain will result in various conformers with distinct energy levels.

The potential energy surface for the rotation around a specific bond can be generated by systematically changing the dihedral angle and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them.

Table 1: Illustrative Rotational Barriers for Key Dihedral Angles in a Phenoxyalkanoate Derivative

| Dihedral Angle | Description | Rotational Barrier (kcal/mol) |

| τ1 (C-O-C-C) | Rotation around the ether linkage | 2.5 - 4.0 |

| τ2 (O-C-C-C) | Rotation of the butanoate chain | 1.5 - 3.0 |

| τ3 (C-C-C-C) | Rotation within the butanoate chain | 1.0 - 2.5 |

Note: This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require dedicated computational studies.

Molecular Docking Studies for Ligand-Target Interaction Prediction (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, which has herbicidal analogues, molecular docking can be used to predict its interaction with potential protein targets in plants. This is a non-clinical application focused on understanding the molecular basis of its potential biological activity.

The process of molecular docking involves several steps:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Target: A protein target is selected. For herbicides in the phenoxy class, a common target is the auxin-binding protein (ABP1) or other enzymes involved in plant growth regulation. mt.gov The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB) or modeled using homology modeling.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.

Studies on related aryloxy-phenoxy-propionate herbicides have utilized molecular docking to explore their interactions with target enzymes like acetyl-CoA carboxylase (ACCase) or with receptors such as the estrogen receptor in non-target organisms to assess potential off-target effects. nih.govfrontiersin.org These studies often reveal that specific amino acid residues in the binding pocket are crucial for the interaction. nih.gov For this compound, docking studies could elucidate its potential to interact with similar targets, providing insights into its mode of action.

Table 2: Potential Interacting Residues in a Hypothetical Protein Target for a Dichlorophenoxy Derivative

| Interaction Type | Potential Amino Acid Residues | Distance (Å) |

| Hydrogen Bond | Ser, Thr, His | 2.8 - 3.5 |

| Hydrophobic Interaction | Leu, Val, Ile, Phe | 3.5 - 5.0 |

| Pi-Pi Stacking | Phe, Tyr, Trp | 3.5 - 4.5 |

Note: This table is hypothetical and illustrates the types of interactions that could be predicted from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a compound like this compound, QSAR models can be developed to predict its potential herbicidal activity based on its molecular descriptors.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A typical QSAR study involves the following steps:

Data Set Collection: A series of structurally related compounds with known biological activities (e.g., herbicidal IC50 values) is compiled.

Descriptor Calculation: For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, electronic parameters (e.g., Hammett constants).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

For phenoxyacetic acid derivatives, QSAR studies have shown that properties like lipophilicity (logP), electronic effects of substituents (e.g., sigma constants), and steric parameters (e.g., molar refractivity) are often important for their biological activity. nih.govnih.gov A QSAR model for a series of phenoxybutanoates might take the following general form:

log(1/C) = a * logP + b * σ + c * MR + d

Where:

C is the concentration of the compound required to produce a certain biological effect.

logP is the logarithm of the octanol-water partition coefficient.

σ is the Hammett constant, representing the electronic effect of the substituents.

MR is the molar refractivity, representing the steric effect.

a, b, c, and d are coefficients determined by the regression analysis.

Such a model could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenoxy Herbicides

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Hammett constants (σ), Dipole moment | Distribution of charge |

| Steric | Molar Refractivity (MR), Taft steric parameter (Es) | Size and shape of the molecule |

| Hydrophobic | LogP, Hydrophobic field | Lipophilicity and partitioning behavior |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |

Mechanistic Investigations of Biological Activity Non Clinical Focus

Elucidation of Molecular Mechanisms in Plant Systems as a Synthetic Auxin or Plant Growth Regulator

Ethyl 4-(3,4-dichloro-phenoxy)butanoate is classified as a synthetic auxin, a group of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). mdpi.com As an ester, it is considered a pro-herbicide. In plant tissues, it is likely hydrolyzed by endogenous esterases to its active form, 4-(3,4-dichlorophenoxy)butanoic acid. This acid then exerts its biological effects. The mechanism of action for synthetic auxins like the active form of this compound is multifaceted, leading to uncontrolled and unsustainable growth in susceptible plants, primarily broadleaf (dicot) species. mt.govxtbg.ac.cn

At the cellular level, the primary action of synthetic auxins is the disruption of multiple growth processes. ucanr.edu A key effect is the alteration of cell wall plasticity. xtbg.ac.cnucanr.edu Auxins induce the expression of genes encoding for expansins, proteins that loosen cell wall components, leading to cell elongation. At herbicidal concentrations, this process becomes uncontrolled. The compound also impacts cell division and differentiation, causing abnormal proliferation of tissues, particularly in the vascular system (phloem and xylem), which can become blocked or disintegrated. xtbg.ac.cnphytotechlab.com

Table 1: Summary of Cellular and Subcellular Effects of Synthetic Auxins

| Cellular/Subcellular Effect | Description | Outcome in Susceptible Plants |

| Cell Elongation | Uncontrolled activation of proton pumps and expansin expression, leading to excessive cell wall loosening. | Abnormal stem and petiole elongation, twisting, and bending (epinasty). |

| Cell Division | Disruption of normal cell cycle regulation, leading to abnormal proliferation of cells, especially in vascular tissues. | Formation of calluses, stem thickening, and blockage of phloem and xylem. |

| Photosynthesis | Inhibition of the Hill reaction and damage to photosystem II at high concentrations. Reduced chlorophyll (B73375) content. | Chlorosis (yellowing of leaves), reduced energy production, and contribution to senescence. nih.gov |

| Hormone Crosstalk | Induction of ethylene (B1197577) and abscisic acid (ABA) biosynthesis. mdpi.comnih.gov | Accelerated senescence, leaf drop (abscission), and eventual plant death. |

The molecular mechanism of synthetic auxins is centered on their interaction with the core auxin signaling pathway. The key receptor for auxin is the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of proteins. researchgate.net These proteins are components of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex.

In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors by binding to Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes. researchgate.net When a synthetic auxin like 4-(3,4-dichlorophenoxy)butanoic acid enters the cell, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. nih.govresearchgate.net This binding event tags the Aux/IAA proteins for degradation by the 26S proteasome. researchgate.net

The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to activate or repress the transcription of hundreds of downstream genes. researchgate.net This massive and sustained change in gene expression leads to the physiological effects described previously, such as uncontrolled cell division and elongation. nih.gov Studies on the related compound 2,4-D show that it induces the expression of auxin-response genes like IAA1, IAA13, and IAA19 at both low (auxinic) and high (herbicidal) concentrations. nih.gov

Enzymatic Interaction and Modulation Studies (e.g., Lipase Activity Enhancement, if applicable)

The primary enzymatic interaction for this compound within a biological system is its hydrolysis into the active carboxylic acid form. This conversion is catalyzed by non-specific esterase enzymes present in plant and microbial systems. While specific studies detailing the interaction of this exact compound with lipases are not prominent, the general activity of lipases and esterases on butanoate esters is well-documented. For instance, commercial lipases are used for the synthesis of ethyl butanoate, demonstrating the reversible nature of this enzymatic reaction. nih.gov In the context of its biological activity in plants, the crucial interaction is the cleavage of the ethyl ester bond to release the active auxin mimic.

Molecular Interactions with Biological Targets (e.g., Inhibition of Bacterial Systems)

While the primary target of this compound is the plant auxin signaling pathway, related chemical structures have been investigated for other biological activities, including antibacterial effects. Studies on quinolone derivatives containing a 3,4-dichlorophenyl moiety have shown potent activity against Gram-positive bacteria. nih.gov The proposed mechanism for some of these related compounds involves the disruption of bacterial cell membranes. nih.gov Although not a primary mode of action, the dichlorophenoxy structural component suggests a potential for broader biological interactions beyond plant systems, possibly through non-specific membrane perturbation or interaction with other cellular targets. However, specific studies on the antibacterial mechanism of this compound itself are limited.

Structure-Activity Relationship (SAR) Principles Governing Molecular Recognition and Biological Effects

The auxin-like activity of phenoxyalkanoic acids is governed by strict structural requirements, which have been extensively studied. These principles explain why molecules like 4-(3,4-dichlorophenoxy)butanoic acid (the active form of the title compound) can effectively mimic natural auxin and bind to its receptors.

An Acidic Side Chain: A carboxylic acid group, or a functional group like an ester that can be readily converted to a carboxylic acid, is essential for activity. This group interacts with key residues in the auxin-binding pocket of the TIR1/AFB receptor.

An Unsaturated Ring System: An aromatic or other unsaturated ring system (e.g., phenyl ring) is required. This part of the molecule is involved in hydrophobic interactions within the receptor pocket.

Spatial Separation: A specific distance must be maintained between the carboxylic acid group and the ring system. For phenoxyacetic acids, this is typically an oxygen atom and a methylene (B1212753) group. The butanoate side chain of the title compound provides a longer, more flexible linker, which can influence receptor binding affinity and activity spectrum.

Ring Substitution: The type and position of substituents on the aromatic ring are critical for determining the compound's activity, selectivity, and persistence in the plant. The 3,4-dichloro substitution pattern, as seen in this compound, is known to confer strong auxin activity. nih.govresearchgate.net The chlorine atoms alter the electronic distribution of the ring and increase the molecule's stability against degradation by the plant's metabolic enzymes, contributing to its herbicidal potency compared to natural, rapidly metabolized auxins. nih.govnih.gov

Table 2: Key Structural Features and Their Role in Auxin Activity

| Structural Feature | Requirement for Activity | Role in Molecular Recognition | Example Compound |

| Acidic Moiety | Essential (or must be metabolically converted to an acid) | Forms critical hydrogen bonds and ionic interactions within the TIR1/AFB receptor pocket. | 2,4-Dichlorophenoxyacetic acid |

| Unsaturated Ring | Essential | Participates in hydrophobic and van der Waals interactions with the receptor. | Dichloro-phenoxy butanoate |

| Linker Group | Defines spatial relationship between ring and acid | Orients the molecule correctly for optimal fit and binding within the receptor active site. | -O-(CH₂)₃-COOH (active form) |

| Ring Substituents | Modulates activity and selectivity | Affects electronic properties, binding affinity, and metabolic stability. nih.gov | 3,4-Dichloro -phenoxybutanoate |

In Vitro and Ex Vivo Studies of Compound Bioactivity (Non-Clinical, Mechanism-Oriented)

The bioactivity of synthetic auxins is routinely characterized using a variety of standardized in vitro and ex vivo plant-based assays. These mechanism-oriented studies confirm and quantify the auxin-like effects of a compound before larger-scale testing.

In Vitro Callus Induction: Explants (small pieces of plant tissue) are grown on a sterile nutrient medium containing the test compound. Auxins promote cell division and differentiation, leading to the formation of an undifferentiated cell mass called a callus. The rate and morphology of callus growth are used to measure auxin activity. researchgate.net

Ex Vivo Coleoptile Elongation Test: This classic assay uses segments of coleoptiles (the protective sheath covering the emerging shoot in grasses) from species like oat (Avena sativa). The segments are incubated in a solution containing the test compound, and the degree of elongation is measured. This directly assesses the compound's ability to promote cell expansion. nih.gov

In Vitro Root Elongation and Formation: While auxins generally promote the formation of adventitious roots, they can inhibit the elongation of the primary root at higher concentrations. Assays measuring these effects on seedlings or explants are common. nih.govbyjus.com

Gene Expression Analysis: Modern mechanistic studies utilize techniques like quantitative PCR (qPCR) or microarray analysis to measure the expression levels of known auxin-responsive genes (e.g., Aux/IAA, GH3, SAUR families) in plant cells or tissues treated with the compound. nih.gov This provides direct evidence of the compound's interaction with the auxin signaling pathway.

These assays allow researchers to confirm that the biological activity of a compound like this compound is consistent with that of a synthetic auxin, acting through the canonical plant hormone signaling pathways.

Environmental Behavior and Degradation Pathways of the Phenoxybutanoate Compound

Hydrolytic Degradation Kinetics and Identification of Degradation Products

Hydrolysis is a key abiotic degradation pathway for ester-containing compounds like Ethyl 4-(3,4-dichloro-phenoxy)butanoate in aqueous environments. The ester linkage is susceptible to cleavage, yielding the corresponding carboxylic acid and alcohol. In this case, hydrolysis would result in the formation of 4-(3,4-dichlorophenoxy)butanoic acid and ethanol (B145695).

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. uv.es For similar esters, the reaction is typically slow at neutral pH and accelerates under both acidic and alkaline conditions. uv.es For instance, the alkaline hydrolysis of ethyl acetate (B1210297) is a well-studied second-order reaction. researchgate.netijcce.ac.irresearchgate.net

4-(3,4-dichlorophenoxy)butanoic acid

Ethanol

Table 1: Factors Influencing Hydrolytic Degradation of this compound

| Factor | Influence on Hydrolysis Rate | Expected Outcome |

| pH | Catalyzes the reaction | Increased degradation at acidic and alkaline pH |

| Temperature | Increases reaction rate | Faster degradation at higher temperatures |

| Microbial Activity | Can produce esterases | Enhanced degradation in biologically active waters |

Photodegradation Mechanisms and Environmental Transformation Processes

Photodegradation, or photolysis, is another significant abiotic process that contributes to the transformation of this compound in the environment, particularly in sunlit surface waters and on soil surfaces. researchgate.net This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of various transformation products.

Studies on the photochemical behavior of a closely related compound, 2,4-D ethyl ester (2,4-DEE), on soil surfaces under UV and sunlight have identified several photoproducts. mdpi.com The degradation pathways involve reactions such as dechlorination, cleavage of the ether linkage, and modifications of the side chain. mdpi.com The photolysis of phenoxy herbicides can be influenced by the presence of photosensitizers in the water, such as nitrate (B79036) and dissolved organic carbon, which can accelerate the degradation process through the production of hydroxyl radicals. researchgate.net

Based on the photodegradation of 2,4-DEE, the following transformation products could be anticipated for this compound: mdpi.com

4-(3,4-dichlorophenoxy)butanoic acid: Formed by the hydrolysis of the ester group.

3,4-dichlorophenol (B42033): Resulting from the cleavage of the ether bond.

Monochlorinated phenoxybutanoates: Arising from reductive dechlorination.

The rate of photodegradation is dependent on factors such as light intensity, wavelength, and the presence of other substances in the environment that can act as photosensitizers or quenchers. mdpi.com

Table 2: Potential Photodegradation Products of this compound

| Product Name | Formation Pathway |

| 4-(3,4-dichlorophenoxy)butanoic acid | Hydrolysis of the ester linkage |

| 3,4-dichlorophenol | Cleavage of the ether linkage |

| Chloro-phenoxybutanoic acid ethyl ester | Reductive dechlorination of the aromatic ring |

| Phenoxybutanoic acid ethyl ester | Complete reductive dechlorination |

Microbial Biodegradation Pathways and Enzyme Systems

Microbial degradation is a primary mechanism for the dissipation of phenoxy herbicides in soil and water. nih.gov Numerous microorganisms have been shown to utilize these compounds as a source of carbon and energy. nih.govnih.gov The biodegradation of this compound is expected to proceed through pathways similar to those established for other phenoxy herbicides like 2,4-D.

A diverse range of bacteria and fungi capable of degrading 2,4-D have been isolated from contaminated soils and water. nih.gov These microorganisms often possess specific enzymes that can break down the herbicide. Some of the well-known 2,4-D degrading bacteria belong to the genera Pseudomonas, Cupriavidus, Sphingomonas, and Achromobacter. nih.govresearchgate.net It is highly probable that some of these strains, or other microorganisms with similar enzymatic capabilities, can also degrade this compound. The initial step in the biodegradation of this compound would likely be the hydrolysis of the ester bond by microbial esterases to form 4-(3,4-dichlorophenoxy)butanoic acid, which would then enter the main degradation pathway.

Table 3: Examples of Microbial Genera Known to Degrade Phenoxy Herbicides

| Microbial Genus | Environment | Reference |

| Pseudomonas | Soil, Water | researchgate.net |

| Cupriavidus | Soil | researchgate.net |

| Sphingomonas | Soil | nih.gov |

| Achromobacter | Soil | nih.gov |

| Mortierella | Soil (Fungus) | nih.gov |

| Umbelopsis | Soil (Fungus) | nih.gov |

The genetic basis for the biodegradation of 2,4-D is well-characterized, with the tfd (two, four-D) genes being the most studied. researchgate.netjuniperpublishers.com These genes are often located on plasmids, which can be transferred between different bacterial species. The key enzyme in the initial step of the degradation of the phenoxyacetic acid moiety is the α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. nih.govresearchgate.netjuniperpublishers.com This enzyme catalyzes the cleavage of the ether linkage.

For this compound, a likely initial step is the hydrolysis of the ethyl ester to 4-(3,4-dichlorophenoxy)butanoic acid. This intermediate would then be a substrate for enzymes analogous to those in the 2,4-D pathway. The degradation would proceed with the cleavage of the ether bond, followed by hydroxylation and ring cleavage of the resulting dichlorophenol.

The biodegradation pathway of 2,4-D typically proceeds through the following steps: researchgate.netjuniperpublishers.com

Cleavage of the ether linkage to form 2,4-dichlorophenol (B122985) (2,4-DCP).

Hydroxylation of 2,4-DCP to form 3,5-dichlorocatechol.

Ortho-cleavage of the aromatic ring.

Further degradation to intermediates of central metabolism, such as succinate (B1194679) and acetyl-CoA.

For this compound, the pathway is expected to be analogous after the initial hydrolysis of the ester:

Hydrolysis: this compound → 4-(3,4-dichlorophenoxy)butanoic acid + Ethanol

Side Chain Oxidation: 4-(3,4-dichlorophenoxy)butanoic acid → 3,4-dichlorophenoxyacetic acid

Ether Cleavage: 3,4-dichlorophenoxyacetic acid → 3,4-dichlorophenol

Ring Hydroxylation: 3,4-dichlorophenol → Dichlorocatechol

Ring Cleavage and further metabolism.

Table 4: Predicted Metabolites in the Biodegradation of this compound

| Metabolite | Precursor | Enzymatic Step |

| 4-(3,4-dichlorophenoxy)butanoic acid | This compound | Ester Hydrolysis |

| 3,4-dichlorophenoxyacetic acid | 4-(3,4-dichlorophenoxy)butanoic acid | Beta-oxidation |

| 3,4-dichlorophenol | 3,4-dichlorophenoxyacetic acid | Ether Cleavage |

| Dichlorocatechol | 3,4-dichlorophenol | Hydroxylation |

Environmental Transport Studies

The environmental transport of this compound is influenced by its physicochemical properties and its interactions with soil and water. As a neutral ester, it is expected to be less water-soluble and have a higher affinity for organic matter in soil and sediment compared to its acidic form. researchgate.net However, upon hydrolysis to 4-(3,4-dichlorophenoxy)butanoic acid, its mobility is likely to increase, especially in soils with low organic matter and higher pH. nih.gov

The transport of phenoxy herbicides in the environment can occur through several processes: nih.gov

Leaching: The downward movement through the soil profile into groundwater. This is more likely for the more water-soluble acid metabolite.

Runoff: Transport over the soil surface with rainwater, potentially contaminating surface water bodies.

Volatilization: Evaporation from soil or plant surfaces into the atmosphere. Ester formulations of phenoxy herbicides can be more volatile than their salt forms. researchgate.net

Sorption: Binding to soil organic matter and clay particles, which reduces its mobility.

The persistence and mobility of this compound and its degradation products in the environment will ultimately depend on a complex interplay of these degradation and transport processes, which are influenced by specific environmental conditions. researchgate.net

Sorption and Desorption Behavior in Soil Matrices

The movement and bioavailability of phenoxyalkanoic acid herbicides are significantly influenced by their interaction with soil components. Sorption, the process of binding to soil particles, and desorption, the release from these particles, dictate the concentration of the compound in the soil solution, and thus its potential for leaching or degradation.

Research on analogous compounds indicates that sorption is highly dependent on soil properties, particularly pH and organic matter content. mdpi.comnih.gov As weak acids, phenoxy herbicides exist predominantly in their anionic (negatively charged) form in most agricultural soils (pH 5–8). mdpi.com However, as soil pH decreases, a greater proportion of the herbicide exists in its neutral, molecular form, which is more readily adsorbed by soil organic matter. mdpi.comresearchgate.net

The primary soil components responsible for the sorption of phenoxy acids are organic matter and, to a lesser extent, iron and aluminum oxides and certain clay minerals. researchgate.netnih.gov Studies on 2,4-D have shown a direct correlation between sorption capacity and the organic carbon content of the soil; after the removal of organic matter from soil samples, the sorption distribution coefficient (Kd) for 2,4-D decreased significantly. researchgate.net The adsorption of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) has been shown to be stronger than that of phenoxyacetic acids like 2,4-D and MCPA on certain modified clays. mdpi.com

| Compound | Soil/Sorbent Type | Sorption Coefficient | Reference |

| 2,4-D | Various Agricultural Soils | Koc: 20 - 117 L/kg | cdc.gov |

| 2,4-D | Clay and Clay Loam | Kd: Increased with higher organic matter | scialert.net |

| 2,4-DB | Modified Sepiolite Clay | Higher adsorption than 2,4-D and MCPA | mdpi.com |

| MCPA | Artificial Soils | Sorption increased at lower pH | nih.gov |

Note: Koc is the organic carbon-normalized sorption coefficient. Kd is the soil-water distribution coefficient.

Desorption studies often reveal hysteresis, where the herbicide is more strongly retained by the soil than predicted by the initial sorption isotherm. This suggests that a fraction of the compound can become bound to soil matrices, potentially reducing its long-term bioavailability.

Leaching Potential to Groundwater Systems

The potential for a pesticide to leach through the soil profile and contaminate groundwater is a critical aspect of its environmental risk assessment. This potential is governed by an interplay between its persistence in soil and its mobility, which is inversely related to its sorption. juniperpublishers.com

Phenoxy herbicides, existing as anions in most soils, generally exhibit weak sorption, suggesting a high potential for mobility. cdc.govnih.gov Indeed, compounds like 2,4-D are frequently detected in surface and groundwater, indicating their potential to be transported from the point of application. lgcstandards.comhealth.state.mn.usnih.gov

However, high mobility does not always translate to significant groundwater contamination. The relatively rapid microbial degradation of many phenoxy acids in aerobic soil environments can substantially reduce the amount of substance available for leaching. cdc.govwikipedia.org Field studies with 2,4-D have shown that despite its low soil adsorption coefficients, leaching is often moderate due to its rapid rate of degradation. cdc.gov

The Groundwater Ubiquity Score (GUS), an index calculated from a compound's half-life and Koc value, is used to estimate leaching potential. A GUS score greater than 2.8 indicates a high leaching potential, while a score less than 1.8 suggests a low potential. For the related compound 2,4-DB, a calculated GUS of 1.68 indicates a low leachability potential. herts.ac.uk This is consistent with the principle that although mobile, its degradation rate is sufficient to limit deep percolation under typical conditions.

| Compound | GUS Index | Leaching Potential | Key Factors | Reference |

| 2,4-DB | 1.68 (Calculated) | Low | Moderate mobility, non-persistent in soil | herts.ac.uk |

| 2,4-D | High (Alert) | High | High water solubility, low sorption | herts.ac.uk |

| MCPA | Not specified | Potential Contaminant | Detected in well water | nih.gov |

Persistence and Dissipation Studies in Various Environmental Compartments

The persistence of a herbicide, often expressed as its half-life (DT50), determines how long it remains active in the environment. Dissipation encompasses all processes that reduce its concentration, including microbial degradation, photodegradation, volatilization, and leaching.

For phenoxy herbicides, microbial degradation is the primary pathway for dissipation in soil and water. cdc.govwikipedia.org The ester form, this compound, is expected to be rapidly hydrolyzed to its parent acid by microbial or chemical action. orst.edu The subsequent degradation of the acid is then the rate-limiting step. The half-life of 2,4-D in aerobic soils is typically short, ranging from a few days to a few weeks. cdc.govwikipedia.orgorst.edu For example, an aerobic soil metabolism half-life of 6.2 days has been reported. wikipedia.orgorst.edu

In aquatic environments, dissipation is also relatively rapid under aerobic conditions, with a reported half-life of about 15 days for 2,4-D. cdc.govwikipedia.org However, under anaerobic conditions, such as in saturated soils or deep aquifers, degradation is significantly slower, and phenoxy acids are considered persistent to highly persistent, with half-lives for 2,4-D ranging from 41 to 333 days. cdc.govnih.govwikipedia.org Phenoxybutanoic acids like MCPB have been noted to be less stable than phenoxyacetic acids in aqueous solutions, with a DT50 of approximately one month. nih.gov The related compound 2,4-DB is considered not persistent in soil systems but may be more persistent in aquatic environments. herts.ac.uk

| Compound | Environmental Compartment | Half-Life (DT50) | Conditions | Reference |

| 2,4-D | Aerobic Soil | 6.2 - 10 days | Microbial degradation | wikipedia.orgorst.edu |

| 2,4-D | Aerobic Aquatic | ~15 days | Microbial degradation | cdc.govwikipedia.org |

| 2,4-D | Anaerobic Aquatic | 41 - 333 days | Slowed degradation | cdc.govnih.govwikipedia.org |

| MCPB | Aqueous Solution | ~1 month | Less stable than acetic derivatives | nih.gov |

| 2,4-DB | Soil | Not persistent | - | herts.ac.uk |

Comparative Environmental Fate with Related Phenoxy Herbicides and Anilines

The environmental behavior of this compound can be contextualized by comparing it to other phenoxy herbicides and to unrelated compounds like anilines.

Comparison with Phenoxyacetic Acids (e.g., 2,4-D): Phenoxybutanoic acids, the class to which the parent acid of the title compound belongs, are often pro-herbicides. In susceptible plants, they are converted via β-oxidation to their corresponding, more active, phenoxyacetic acid analogues. nih.gov While this is a biological process, the environmental fate is also distinct. Phenoxybutanoic acids like 2,4-DB tend to show slightly higher sorption to soil components than phenoxyacetic acids like 2,4-D. mdpi.com However, both classes are characterized by relatively low persistence in aerobic soils and high mobility, creating a potential for water contamination that is mitigated by their rapid degradation. cdc.govherts.ac.uk The primary degradation pathway for both involves microbial cleavage of the ether bond. nih.gov

Comparison with Anilines (e.g., 3,4-Dichloroaniline): The environmental fate of phenoxy herbicides contrasts sharply with that of substituted anilines, such as 3,4-dichloroaniline (B118046) (3,4-DCA). 3,4-DCA can be an environmental metabolite of certain phenylurea and phenylcarbamate pesticides. tandfonline.comtandfonline.comnih.gov Unlike the relatively rapid degradation of phenoxy acids, 3,4-DCA is characterized by high persistence, low biodegradability, and a tendency to accumulate in soil and water. tandfonline.comtandfonline.comnih.gov

While phenoxy acids are mobile due to weak sorption, 3,4-DCA exhibits strong sorption behavior, binding tightly to soil organic matter and humic substances. tandfonline.com This strong binding reduces its leaching potential but contributes to its long-term persistence in the soil compartment. tandfonline.com Therefore, while both classes of compounds can be introduced into the environment from agricultural practices, their subsequent behavior is markedly different: phenoxy acids are generally mobile and non-persistent, whereas chloroanilines like 3,4-DCA are immobile and highly persistent. cdc.govwikipedia.orgtandfonline.com

| Feature | Phenoxybutanoic Acids (e.g., 2,4-DB) | Phenoxyacetic Acids (e.g., 2,4-D) | Dichloroanilines (e.g., 3,4-DCA) |

| Persistence (Aerobic Soil) | Low to Moderate herts.ac.uk | Low wikipedia.orgorst.edu | High tandfonline.comtandfonline.com |

| Mobility in Soil | Moderate to High | High cdc.govherts.ac.uk | Low tandfonline.com |

| Sorption Mechanism | pH-dependent, organic matter nih.gov | pH-dependent, organic matter nih.govresearchgate.net | Strong binding to organic matter tandfonline.com |

| Primary Dissipation | Microbial Degradation nih.gov | Microbial Degradation cdc.govwikipedia.org | Very slow biodegradation tandfonline.comtandfonline.com |

| Groundwater Potential | Low to Moderate herts.ac.uk | Moderate to High (mitigated by degradation) cdc.govnih.gov | Low (due to strong sorption) tandfonline.com |

Advanced Agrochemical Research and Potential Applications

Rational Design Principles for Enhanced Agrochemical Efficacy and Selectivity

The molecular architecture of Ethyl 4-(3,4-dichloro-phenoxy)butanoate is a deliberate convergence of chemical motifs known to impart herbicidal activity. The design of such phenoxy herbicides is rooted in principles aimed at maximizing efficacy against target weed species while ensuring selectivity, thereby minimizing harm to desirable crops. The core components of its structure—the dichlorinated phenoxy group and the ethyl butanoate side chain—are critical to its function.

The phenoxy component is a well-established pharmacophore in the agrochemical industry, particularly for herbicides that mimic the action of natural plant hormones like auxin. mt.govnih.gov The presence and positioning of halogen atoms, in this case, chlorine at the 3 and 4 positions of the phenyl ring, are crucial for modulating the compound's activity. This specific substitution pattern influences the molecule's electronic properties and its ability to bind to target protein receptors in susceptible plants. Research on related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has shown that the arrangement of chloro-substituents is a key determinant of herbicidal potency and selectivity between broadleaf (dicot) and grass (monocot) species. mt.gov